molecular formula C21H25FN2O B11323893 4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11323893
M. Wt: 340.4 g/mol
InChI Key: TYFCZWBGPKRXSI-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting piperidine with appropriate halogenated compounds under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Benzamide: The final step involves coupling the fluorinated piperidine intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methylphenol: An intermediate used in organic synthesis and pharmaceuticals.

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with antibacterial activity.

Uniqueness

4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of a fluorine atom, a piperidine ring, and a methyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H25FN2O

Molecular Weight

340.4 g/mol

IUPAC Name

4-fluoro-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25FN2O/c1-16-5-7-17(8-6-16)20(24-13-3-2-4-14-24)15-23-21(25)18-9-11-19(22)12-10-18/h5-12,20H,2-4,13-15H2,1H3,(H,23,25)

InChI Key

TYFCZWBGPKRXSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCCCC3

Origin of Product

United States

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